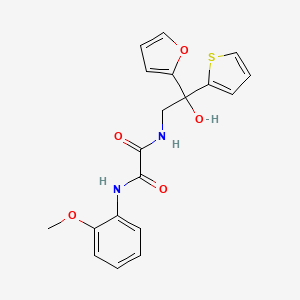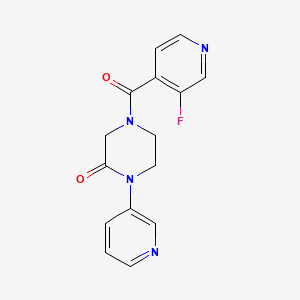
4-(3-Fluoropyridine-4-carbonyl)-1-(pyridin-3-yl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Fluoropyridine-4-carbonyl)-1-(pyridin-3-yl)piperazin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as FPPI and has been synthesized using different methods. The aim of
Mécanisme D'action
The mechanism of action of FPPI is not fully understood, but it is believed to work by inhibiting various enzymes and proteins involved in cellular signaling pathways. It has been shown to inhibit the activity of phosphodiesterases, which are enzymes involved in the regulation of intracellular signaling pathways. FPPI has also been shown to inhibit the activity of protein tyrosine kinases, which are involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
FPPI has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in cancer cells. FPPI has also been shown to have anti-inflammatory effects and to reduce the production of inflammatory cytokines. Additionally, FPPI has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
FPPI has several advantages as a research tool. It is relatively easy to synthesize and is stable under a wide range of conditions. FPPI is also highly selective in its activity, making it a useful tool for studying specific cellular signaling pathways. However, FPPI also has some limitations. It is not very water-soluble, which can make it difficult to use in certain experiments. Additionally, FPPI can be cytotoxic at high concentrations, which can limit its use in cell-based assays.
Orientations Futures
There are several future directions for research on FPPI. One area of research is the development of more water-soluble derivatives of FPPI, which would make it easier to use in certain experiments. Another area of research is the development of more potent derivatives of FPPI, which would have greater anti-cancer activity. Additionally, more research is needed to fully understand the mechanism of action of FPPI and its potential applications in various fields.
Conclusion:
In conclusion, FPPI is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It can be synthesized using different methods and has been studied for its anti-cancer, anti-inflammatory, and neurological effects. FPPI has several advantages as a research tool, but also has some limitations. There are several future directions for research on FPPI, including the development of more water-soluble and potent derivatives, and further understanding of its mechanism of action.
Méthodes De Synthèse
FPPI can be synthesized using different methods, including a one-pot synthesis method and a multi-step synthesis method. The one-pot synthesis method involves the reaction of 3-fluoropyridine-4-carboxylic acid with 1-(pyridin-3-yl)piperazine in the presence of a coupling agent and a base. The multi-step synthesis method involves the reaction of 3-fluoropyridine-4-carboxylic acid with thionyl chloride to produce 3-fluoropyridine-4-carbonyl chloride, which is then reacted with 1-(pyridin-3-yl)piperazine in the presence of a base to produce FPPI.
Applications De Recherche Scientifique
FPPI has been extensively studied in scientific research due to its potential applications in various fields. It has been shown to have anti-cancer activity, making it a potential candidate for cancer treatment. FPPI has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
4-(3-fluoropyridine-4-carbonyl)-1-pyridin-3-ylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O2/c16-13-9-18-5-3-12(13)15(22)19-6-7-20(14(21)10-19)11-2-1-4-17-8-11/h1-5,8-9H,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDIXJPJVESOMNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=C(C=NC=C2)F)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-imino-3-methyl-1-phenyl-4-pyrazolylidene)amino]-3-(4-morpholinylsulfonyl)aniline](/img/structure/B2623997.png)
![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-carboxamide](/img/structure/B2623999.png)
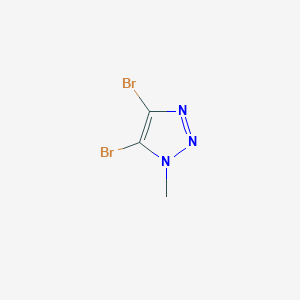
![N-[3-(1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B2624001.png)
![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfanylpropanamide](/img/structure/B2624004.png)
![N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2624005.png)
![1-[4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]piperazin-1-yl]ethanone](/img/structure/B2624007.png)
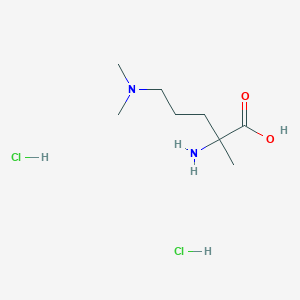
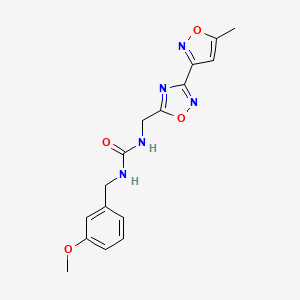
![Benzyl 3-(2,4-dichlorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2624011.png)
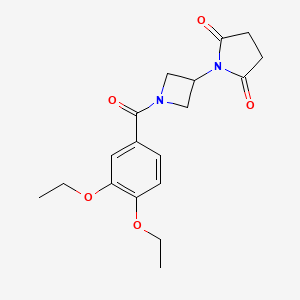
![2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2624013.png)
![3,3-Dimethyl-4-[1-(2-methylpyridine-4-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B2624015.png)
